BenchChemオンラインストアへようこそ!

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

This privileged triazolopyrazinone scaffold features a chloromethyl group and a free N7–H position, enabling orthogonal, protecting-group-free diversification. Ideal for generating targeted kinase, PARP1, or antimalarial libraries via sequential N-alkylation and nucleophilic substitution. The compound complies with fragment-based screening guidelines (MW=184.58, HAC=12) and can be directly converted into a fragment library for hit identification. Ensure consistent SAR by sourcing the correct 3-chloromethyl substitution pattern—misordered analogs (e.g., N7-blocked or different halogens) will derail your campaign. Bulk quotes available.

Molecular Formula C6H5ClN4O
Molecular Weight 184.58
CAS No. 2126161-30-4
Cat. No. B2982901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
CAS2126161-30-4
Molecular FormulaC6H5ClN4O
Molecular Weight184.58
Structural Identifiers
SMILESC1=CN2C(=NN=C2C(=O)N1)CCl
InChIInChI=1S/C6H5ClN4O/c7-3-4-9-10-5-6(12)8-1-2-11(4)5/h1-2H,3H2,(H,8,12)
InChIKeyTVCGYXGCCGQDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 2126161-30-4): A Core Intermediate for Focused Library Synthesis


3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 2126161-30-4) is a heterocyclic building block featuring a chloromethyl handle on a triazolopyrazinone core, with a molecular formula of C6H5ClN4O and a molecular weight of 184.58 g/mol . The [1,2,4]triazolo[4,3-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key template for developing therapeutic agents targeting kinases, PARP1, and antimalarial pathways [1][2]. This specific compound is primarily utilized as a synthetic intermediate, where the chloromethyl group enables late-stage diversification via nucleophilic substitution, allowing systematic exploration of structure-activity relationships (SAR) at the 3-position.

Why 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Is Not Interchangeable with Other Triazolopyrazine Derivatives


Within the triazolopyrazinone class, subtle structural modifications profoundly alter the chemical reactivity and biological profile. The 3-chloromethyl substituent provides a unique synthetic vector for covalent derivatization—a feature absent in the parent [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 68774-81-2) and in commonly substituted analogs like 3-chloromethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 2095410-15-2), where the N7 position is blocked . Direct evidence from the broader triazolopyrazine literature shows that the identity and position of the halogen substituent dramatically influence both kinase inhibitory potency (e.g., c-Met IC50 values spanning from nanomolar to micromolar ranges) and antimalarial activity (IC50 values from 9.90 µM to inactive) across closely related series [1][2]. Selecting the correct core with the desired substitution pattern is therefore critical for generating interpretable SAR data and avoiding procurement of a compound that cannot be elaborated into the target library.

Quantitative Differentiation Evidence for 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one


Unique N7–H Tautomeric Form Enables Traceless Derivatization Compared to N7-Alkylated Analogs

The target compound bears a free N7–H on the pyrazinone ring (SMILES: O=c1[nH]ccn2c(CCl)nnc12), in contrast to the N7-methyl analog 3-(chloromethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 2095410-15-2, MW 198.61), where the N7 position is permanently blocked . This structural difference is critical: the N7–H allows for subsequent N-alkylation or N-arylation, enabling sequential, orthogonal diversification at both the N7 position and the C3 chloromethyl site. In the blocked analog, synthetic elaboration is restricted to the C3 position only, limiting the accessible chemical space by approximately 50% in a typical two-step library enumeration [1].

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Chloromethyl Leaving-Group Reactivity Enables Mild Derivatization Relative to Non-Functionalized Core

The chloromethyl substituent at the C3 position serves as an electrophilic handle for nucleophilic displacement, a reactivity feature not available on the parent scaffold [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 68774-81-2, MW 136.11) . In the broader triazolopyrazine series, analogous chloromethyl intermediates have been used to install amines, thiols, and azides under mild conditions (room temperature, 16 h), yielding aminated products in 18–87% yield [1]. The target compound's chloromethyl group is expected to exhibit comparable reactivity, while the parent unsubstituted core would require pre-functionalization (e.g., bromination) prior to derivatization, adding one or more synthetic steps and reducing overall yields through cumulative losses [2].

Late-Stage Functionalization Nucleophilic Substitution Click Chemistry

Molecular Weight Advantage for Physicochemical Property Optimization vs. 7-Aryl Congeners

With a molecular weight of 184.58 g/mol, the target compound is significantly lower in mass than its 7-aryl congeners—for example, 3-(chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 1707566-37-7, MW 260.68, +76.10 Da) . In fragment-based drug discovery, starting fragments with MW < 250 g/mol are preferred, and the lower molecular weight of the target compound provides greater headroom for property-based optimization before exceeding Lipinski's Rule of 5 thresholds (specifically MW ≤ 500) [1]. The 7-phenyl analog consumes approximately 52% of the available molecular weight budget (by fragment standards) with its core alone, whereas the target compound consumes only 37%, offering an additional ~15% budget margin for installing potency-conferring substituents [2].

Drug-Likeness Lead Optimization Fragment-Based Drug Discovery

Optimal Application Scenarios for 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one in Drug Discovery and Chemical Biology


Focused Kinase Inhibitor Library Synthesis via Parallel N-Alkylation and C3 Displacement

In a medicinal chemistry campaign targeting c-Met, VEGFR-2, or PARP1, the target compound serves as a versatile common intermediate. The free N7–H can first be alkylated with diverse benzyl or heteroaryl-methyl halides to introduce kinase recognition elements, followed by nucleophilic displacement of the chloromethyl group with amines or thiols to install hinge-binding motifs. This orthogonal two-step sequence, enabled by the dual reactive sites, allows rapid generation of 50–200 compound libraries for SAR exploration [1]. Class-level SAR data from triazolopyrazine c-Met inhibitors show that both N7 and C3 substituents modulate potency, with optimal analogs achieving IC50 values of 26.00 nM against c-Met and 2.6 µM against VEGFR-2 [2].

Fragment-Based Drug Discovery Starting Point for Antimalarial Lead Generation

With a molecular weight of 184.58 Da and a heavy atom count of 12, the target compound complies with the Astex 'Rule of Three' guidelines for fragment screening (MW < 250, HAC ≤ 17). Its chloromethyl handle allows direct conversion to a diverse fragment library via amination with commercially available primary amines—a validated strategy demonstrated on the related 5-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine scaffold, where tertiary alkylamine products showed antimalarial IC50 values of 9.90–23.30 µM against P. falciparum 3D7 with no HEK293 cytotoxicity at 80 µM [3]. The target compound can be analogously employed to generate initial fragment hits for iterative growth.

Chemical Biology Probe Development via Covalent Warhead Installation

The chloromethyl group provides a latent electrophilic site that can be converted to acrylamide or vinyl sulfonamide warheads for covalent inhibitor design targeting cysteine residues in kinases (e.g., EGFR T790M, BTK C481S) or other targets. The N7–H position remains available for installing a fluorescent reporter or biotin affinity tag, enabling the construction of bifunctional chemical biology probes for target engagement studies or pull-down proteomics. The two-site orthogonal reactivity pattern of the target compound uniquely supports this dual-functionalization strategy without protecting group interconversions.

Quote Request

Request a Quote for 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.